2-{[2-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine
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Overview
Description
2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE is a complex organic compound that features a tetrazole ring, a phenoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halides, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazole: A simpler tetrazole derivative with similar nitrogen-rich properties.
Phenoxyacetic Acid: Contains a phenoxy group and is used in various chemical syntheses.
Pyridine: A basic heterocyclic compound with a wide range of applications.
Uniqueness
2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE is unique due to its combination of a tetrazole ring, phenoxy group, and pyridine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N5O |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-[[2-(tetrazol-1-yl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C13H11N5O/c1-2-7-13(12(6-1)18-10-15-16-17-18)19-9-11-5-3-4-8-14-11/h1-8,10H,9H2 |
InChI Key |
ZGWQPWMGUZXAQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)OCC3=CC=CC=N3 |
Origin of Product |
United States |
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